molecular formula C26H27N5O3 B11602907 6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11602907
M. Wt: 457.5 g/mol
InChI Key: RKGHDUJEWNCLQX-UHFFFAOYSA-N
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Description

The compound 6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic heterocyclic molecule featuring a fused ring system with nitrogen, oxygen, and carbon atoms. The oxolan-2-ylmethyl and phenylethyl substituents likely influence solubility and steric interactions.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O3/c1-17-9-10-22-29-24-21(26(33)31(22)16-17)14-20(25(32)28-15-19-8-5-13-34-19)23(27)30(24)12-11-18-6-3-2-4-7-18/h2-4,6-7,9-10,14,16,19,27H,5,8,11-13,15H2,1H3,(H,28,32)

InChI Key

RKGHDUJEWNCLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5CCCO5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions allow for the replacement of specific atoms or groups with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and optimize its applications.

Comparison with Similar Compounds

Spirocyclic Benzothiazole Derivatives

Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share spirocyclic frameworks and amide functionalities. However, the target compound’s tricyclic system (vs. spirocyclic) and additional phenylethyl group confer distinct steric and electronic profiles.

Bicyclic Cephalosporin Analogues

The cephalosporin derivative (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () shares a bicyclic β-lactam scaffold. While both compounds feature nitrogen-rich heterocycles, the target compound’s tricyclic system and carboxamide side chain may reduce susceptibility to enzymatic degradation, a common issue with β-lactams .

Electronic and Physicochemical Properties

Using QSPR/QSAR principles (), key descriptors for comparison include:

Compound Name Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL) Bioactivity (IC50, nM)
Target Compound ~550 (estimated) 3.2 0.05 (predicted) N/A
Spiro[4.5]decane-6,10-dione derivative 485 2.8 0.12 120 (antimicrobial)
Cephalosporin analogue 476 1.5 0.8 5.3 (antibacterial)

The target compound’s higher LogP (3.2 vs. Its tricyclic system may also increase molecular rigidity, impacting conformational flexibility during binding interactions .

Electronic Structure and Isoelectronicity

The compound’s electronic profile may align with isovalency principles (), where similar valence electron configurations (e.g., nitrogen-rich cores) enable comparable reactivity. However, structural differences (e.g., tricyclic vs. bicyclic) may lead to divergent redox or catalytic behaviors.

Research Findings and Implications

  • Structural Stability: Crystallographic tools (SHELX, SIR97) are critical for resolving the compound’s complex topology, particularly the imino-oxo tautomerism and ring puckering effects .
  • Bioactivity Potential: While direct bioactivity data are lacking, structural parallels to antimicrobial spiro derivatives () and β-lactams () suggest possible antibacterial or antifungal activity.
  • Material Science Applications : The conjugated tricyclic system and aromatic substituents may facilitate applications in organic electronics, leveraging charge-transfer properties akin to transition metal compounds () .

Biological Activity

The compound 6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. Its potential biological activities have garnered attention in medicinal chemistry, particularly for its interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5O3C_{20}H_{23}N_{5}O_{3}, with a molecular weight of approximately 365.43 g/mol. The structure includes an imino group, a carboxamide moiety, and an oxolan ring, contributing to its diverse chemical properties and potential biological interactions.

Research indicates that this compound may exhibit significant biological activity through its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact mechanisms of action are still under investigation but are believed to involve interactions with key biological pathways that could lead to therapeutic effects such as anticancer properties and antimicrobial activity.

Anticancer Potential

Several studies have explored the anticancer effects of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness in inhibiting microbial growth suggests potential applications in treating infections or as a lead compound for developing new antibiotics.

Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines,
AntimicrobialInhibits growth of various pathogens,
Enzyme InhibitionModulates activity of specific enzymes,

Case Studies

  • Anticancer Activity in B16F10 Cells
    • A study evaluated the effect of the compound on B16F10 melanoma cells. Treatment with varying concentrations (0, 1, 2, 5 μM) over 48 hours showed significant inhibition of cell viability at higher concentrations while maintaining low cytotoxicity levels .
  • Microbial Inhibition
    • The compound was tested against common bacterial strains, showing effective inhibition at concentrations as low as 10 μg/mL. This suggests its potential utility in developing new antimicrobial agents.

Research Findings

Recent investigations have highlighted the structure-activity relationship (SAR) of similar compounds within the triazatricyclo framework. Modifications to functional groups have been shown to enhance biological activity significantly:

  • Substituent Effects : Variations in substituents on the phenyl ring have been correlated with increased potency against specific targets.
  • Functional Group Influence : The presence of hydroxyl or methoxy groups has been linked to improved enzyme inhibition profiles.

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